molecular formula C7H14O2 B055345 (3R,4S)-3-Methyl-4-hydroxy-2-hexanone CAS No. 112294-91-4

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone

Cat. No. B055345
M. Wt: 130.18 g/mol
InChI Key: KOFQZZHOSWGVHP-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is a chiral molecule with a unique chemical structure. It is commonly referred to as (R)-Carvone and is widely used in the food and fragrance industry. The molecule has a minty flavor and aroma, making it a popular ingredient in chewing gums, toothpaste, and other oral care products. However, (R)-Carvone has gained significant attention in the scientific research community due to its potential therapeutic properties.

Scientific Research Applications

(R)-Carvone has shown potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. (R)-Carvone has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease. Additionally, (R)-Carvone has been shown to have antimicrobial properties against several bacterial and fungal strains.

Mechanism Of Action

The mechanism of action of (R)-Carvone is not fully understood. However, several studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

(R)-Carvone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, (R)-Carvone has been shown to reduce pain and inflammation in animal models of arthritis. (R)-Carvone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (R)-Carvone has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

(R)-Carvone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, (R)-Carvone has low toxicity and is well-tolerated in animal models. However, there are also limitations to using (R)-Carvone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of disease or condition being studied.

Future Directions

There are several future directions for the study of (R)-Carvone. One potential area of research is the development of (R)-Carvone-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, (R)-Carvone may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (R)-Carvone may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Finally, further research is needed to fully understand the mechanism of action of (R)-Carvone and its potential therapeutic applications.

Synthesis Methods

(R)-Carvone is a natural compound found in the essential oils of several plants, including spearmint, caraway, and dill. The most common method of synthesizing (R)-Carvone is through the oxidation of carvone, which is a racemic mixture of (R)-Carvone and (S)-Carvone. The oxidation process can be achieved through several methods, including the use of potassium permanganate or sodium hypochlorite. However, the most efficient method is the use of a chiral catalyst, which selectively oxidizes (S)-Carvone to produce (R)-Carvone.

properties

CAS RN

112294-91-4

Product Name

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(3R,4S)-4-hydroxy-3-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1

InChI Key

KOFQZZHOSWGVHP-FSPLSTOPSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)C(=O)C)O

SMILES

CCC(C(C)C(=O)C)O

Canonical SMILES

CCC(C(C)C(=O)C)O

synonyms

2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI)

Origin of Product

United States

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